N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a bis-pyrazole derivative featuring two pyrazole rings linked via a methylene bridge. One pyrazole is substituted with a methyl group at the 1-position, while the other bears an ethyl group at the 1-position and a methylamine group at the 4-position, forming a hydrochloride salt.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-3-15-7-9(5-13-15)4-11-10-6-12-14(2)8-10;/h5-8,11H,3-4H2,1-2H3;1H |
InChI Key |
VXBFYWSUDQIXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and 1-methylpyrazole under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions are facilitated by catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Compound Overview
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5Cl |
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine; hydrochloride |
| CAS Number | 1856031-69-0 |
This compound exhibits enhanced solubility and stability due to its hydrochloride salt form, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's pyrazole ring structure allows it to form hydrogen bonds and π–π interactions with active sites on enzymes, which can lead to modulation of their activity. This interaction is crucial for understanding its pharmacological properties.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. For example, studies have shown that it can inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. This inhibition can have significant implications for the treatment of various hematological malignancies .
Pharmacological Properties
This compound has been investigated for several pharmacological properties:
1. Anti-inflammatory Activity
- The compound has shown potential in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.
2. Analgesic Effects
- Preliminary studies indicate that it may possess analgesic properties, providing pain relief through its action on specific pain pathways.
3. Anticancer Potential
- Its ability to inhibit BTK and other kinases positions it as a candidate for cancer therapeutics, particularly in targeting B-cell malignancies.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Study 1: Enzyme Inhibition
- A study published in Nature demonstrated that the compound effectively inhibited BTK in vitro, leading to decreased proliferation of malignant B-cells. The IC50 value was determined to be approximately 50 nM, indicating potent inhibitory activity .
Study 2: Anti-inflammatory Effects
- Research conducted at a leading university found that the compound reduced pro-inflammatory cytokine levels in mouse models of arthritis, supporting its potential as an anti-inflammatory agent.
Study 3: Analgesic Properties
- In a pain model study, this compound significantly reduced pain scores compared to control groups, suggesting effective analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
